![molecular formula C20H31N3 B5798330 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5798330.png)
1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine, also known as A-366, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is not fully understood, but it is thought to involve the modulation of serotonin signaling in the brain. 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been shown to increase the activity of 5-HT1A receptors, which leads to the release of neurotransmitters such as serotonin and dopamine. This modulation of neurotransmitter signaling is thought to underlie the anxiolytic and antidepressant effects of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This reduction in HPA axis activity is thought to underlie the anxiolytic effects of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine.
实验室实验的优点和局限性
One advantage of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in mood regulation. 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is its relatively low selectivity for the 5-HT1A receptor, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine. One area of interest is the development of more selective compounds that target the 5-HT1A receptor with greater specificity. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine in the treatment of mood disorders. Finally, there is a need for further studies to elucidate the mechanism of action of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine and its effects on neurotransmitter signaling in the brain.
Conclusion:
In conclusion, 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is a synthetic compound that has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders. Further research is needed to fully understand the mechanism of action of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine and its potential therapeutic applications.
合成方法
The synthesis of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine involves a multi-step process that starts with the reaction of 1-(2-adamantyl)piperazine with 2-bromo-1-methylpyrrole. This intermediate product is then treated with sodium hydride and methyl iodide to form the final compound, 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine. The synthesis of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been optimized to produce high yields and purity.
科学研究应用
1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.
属性
IUPAC Name |
1-(2-adamantyl)-4-[(1-methylpyrrol-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3/c1-21-4-2-3-19(21)14-22-5-7-23(8-6-22)20-17-10-15-9-16(12-17)13-18(20)11-15/h2-4,15-18,20H,5-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVSCHVJVKNDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)-4-[(1-methylpyrrol-2-yl)methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5798247.png)
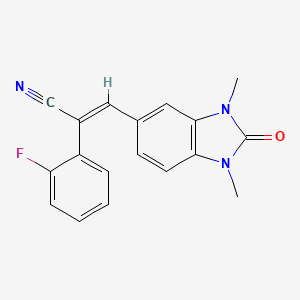
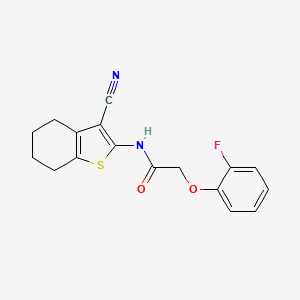
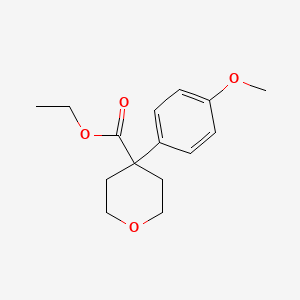

![N'-[(3,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5798284.png)
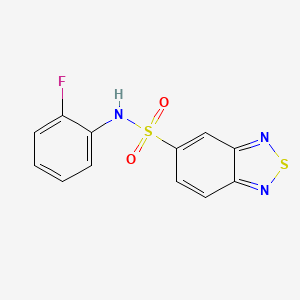
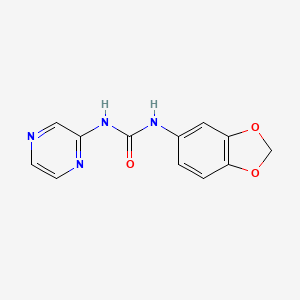

![8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5798309.png)
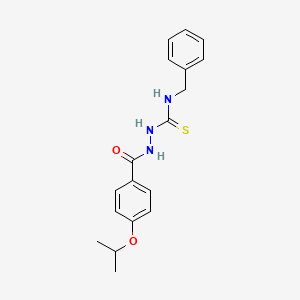

![N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5798337.png)
![2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5798343.png)